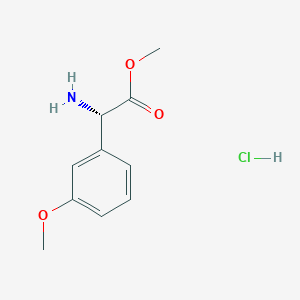![molecular formula C10H19NO B2586088 1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine CAS No. 2248366-07-4](/img/structure/B2586088.png)
1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a 2-methyloxirane moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine involves several steps. One common synthetic route includes the reaction of piperidine with 2-methyloxirane in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring opens up to form different substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure conditions.
Applications De Recherche Scientifique
1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The piperidine ring may also interact with receptors or enzymes, modulating their activity and resulting in physiological responses.
Comparaison Avec Des Composés Similaires
1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine can be compared with other similar compounds such as:
2-Methyloxirane: A simpler compound with similar reactivity but lacking the piperidine ring.
Piperidine: A basic structure without the oxirane moiety, used widely in organic synthesis.
N-Methylpiperidine: Similar to the target compound but without the oxirane group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Propriétés
IUPAC Name |
1-methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(8-12-10)7-9-5-3-4-6-11(9)2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQHMDXQSEYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC2CCCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B2586010.png)
![methyl 4-({[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2586014.png)
![[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid](/img/structure/B2586015.png)
![4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2586016.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2586017.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2586019.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2586020.png)
![2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2586021.png)
![(E)-4-(Dimethylamino)-N-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-enamide](/img/structure/B2586022.png)
![N-(2-methoxyphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2586023.png)
![3-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2586024.png)

![1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine](/img/structure/B2586027.png)
